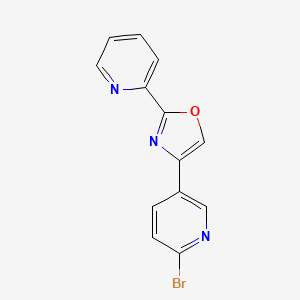
4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole is a heterocyclic compound that contains both pyridine and oxazole rings. The presence of a bromine atom on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications. It is often studied for its potential use in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromopyridine-3-carboxylic acid and 2-aminopyridine.
Formation of Intermediate: The carboxylic acid group of 6-bromopyridine-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 2-aminopyridine in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and catalysts (e.g., palladium catalysts).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized derivatives, potentially introducing new functional groups.
Reduction: Formation of reduced derivatives, often leading to the removal of specific functional groups.
科学的研究の応用
4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Used as a probe in biological assays to study enzyme activity or protein interactions.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole depends on its specific application:
Pharmacological Action: In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity.
Material Science: In material science, its electronic properties are exploited to enhance the performance of organic semiconductors or LEDs.
Biological Research: In biological assays, it may interact with specific proteins or enzymes, allowing researchers to study their function and activity.
類似化合物との比較
Similar Compounds
4-(6-Chloropyridin-3-yl)-2-(pyridin-2-yl)oxazole: Similar structure but with a chlorine atom instead of bromine.
4-(6-Fluoropyridin-3-yl)-2-(pyridin-2-yl)oxazole: Similar structure but with a fluorine atom instead of bromine.
4-(6-Methylpyridin-3-yl)-2-(pyridin-2-yl)oxazole: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile compound for various applications in medicinal chemistry, material science, and biological research.
特性
分子式 |
C13H8BrN3O |
|---|---|
分子量 |
302.13 g/mol |
IUPAC名 |
4-(6-bromopyridin-3-yl)-2-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C13H8BrN3O/c14-12-5-4-9(7-16-12)11-8-18-13(17-11)10-3-1-2-6-15-10/h1-8H |
InChIキー |
CXRRCCYVOOONCK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC(=CO2)C3=CN=C(C=C3)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














